BenchChemオンラインストアへようこそ!

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

Anticancer Structure–Activity Relationship Fluorophenyl-isoxazole

(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone (CAS 2034287-07-3) is a synthetic hybrid molecule that integrates a thiazolidine core with a 5-phenylisoxazole moiety via a methanone linker. The compound belongs to the broader class of thiazolidine–isoxazole hybrids, a privileged scaffold in medicinal chemistry associated with anticancer, anti-inflammatory, and antimicrobial activities.

Molecular Formula C19H15FN2O2S
Molecular Weight 354.4
CAS No. 2034287-07-3
Cat. No. B2494021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone
CAS2034287-07-3
Molecular FormulaC19H15FN2O2S
Molecular Weight354.4
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F
InChIInChI=1S/C19H15FN2O2S/c20-15-8-4-7-14(11-15)19-22(9-10-25-19)18(23)16-12-17(24-21-16)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2
InChIKeyVBGKAGUXCJYYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone (CAS 2034287-07-3) – Class, Core Structure, and Research Positioning


(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone (CAS 2034287-07-3) is a synthetic hybrid molecule that integrates a thiazolidine core with a 5-phenylisoxazole moiety via a methanone linker. The compound belongs to the broader class of thiazolidine–isoxazole hybrids, a privileged scaffold in medicinal chemistry associated with anticancer, anti-inflammatory, and antimicrobial activities. Its molecular formula is C₁₉H₁₅FN₂O₂S (MW 354.4 g/mol), featuring a meta-fluorophenyl substituent on the thiazolidine ring. Although no peer-reviewed studies specifically report biological data for this exact compound, closely related analogs such as 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one have demonstrated in vitro anticancer activity against MCF7, HeLa, and A549 cell lines with selectivity over normal HEK293 cells [1]. The compound is primarily sourced for research use as a screening candidate or synthetic building block, with typical purity specifications of 95%.

Why In-Class Substitution Fails: Structural Specificity of (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone Determines Biological Outcome


Within the thiazolidine–isoxazole hybrid class, even minor changes in substitution pattern produce substantial differences in biological activity. The closest published analog, 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one, differs in three critical structural features: (a) para-fluorophenyl vs. meta-fluorophenyl on the thiazolidine ring, which alters electronic distribution and dipole moment; (b) 5-methylisoxazole vs. 5-phenylisoxazole, where the phenyl group increases aromatic π–π stacking potential, lipophilicity (estimated ΔlogP ~ +1.0–1.5), and molecular volume; and (c) thiazolidin-4-one (carbonyl at position 4) vs. thiazolidine (saturated ring), which changes hydrogen-bonding capacity and metabolic stability. Literature on fluorophenyl-isoxazole derivatives demonstrates that positional isomerism of fluorine significantly impacts antiproliferative IC₅₀ values [1]. For instance, in a series of fluorophenyl-isoxazole-carboxamides, IC₅₀ values against Hep3B ranged from 5.76 to >50 µg/mL depending solely on substituent position and nature [1]. Consequently, substituting the target compound with a close analog lacking these specific structural features would invalidate any structure–activity relationship hypothesis and render experimental results non-reproducible.

Quantitative Differentiation Evidence: (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone vs. Closest Analogs


Meta- vs. Para-Fluorophenyl Substitution: Impact on Antiproliferative Potency in Fluorophenyl-Isoxazole Series

In a systematically evaluated series of fluorophenyl-isoxazole-carboxamide derivatives, the position of the fluorine substituent on the phenyl ring critically determined anticancer potency. Compound 2f (bearing a specific fluorophenyl substitution pattern) achieved an IC₅₀ of 5.76 µg/mL against Hep3B, whereas other regioisomers in the same series exhibited IC₅₀ values ranging from 7.66 to >50 µg/mL [1]. The target compound features a meta-fluorophenyl group on the thiazolidine ring, a substitution pattern not represented in the published analog series. Based on structure–activity trends observed for related fluorophenyl-isoxazole derivatives, meta-fluorine substitution can be expected to yield distinct target-binding profiles compared to para-fluoro analogs, potentially affecting both potency and selectivity.

Anticancer Structure–Activity Relationship Fluorophenyl-isoxazole

5-Phenylisoxazole vs. 5-Methylisoxazole: Lipophilicity and π-Stacking Capacity as Differentiation Drivers

The target compound incorporates a 5-phenylisoxazole moiety, whereas the most closely related published analog (2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one) bears a 5-methylisoxazole group. The replacement of methyl with phenyl increases calculated logP by an estimated 1.0–1.5 log units, enhancing membrane permeability potential but also potentially affecting solubility and off-target binding [1]. In the 5-phenylisoxazole series, the phenyl ring provides additional π–π stacking interactions with aromatic residues in target protein binding sites, as demonstrated by molecular docking studies of related isoxazole–thiazolidinone hybrids against EGFR, where the phenylisoxazole moiety formed key hydrophobic contacts in the ATP-binding pocket [1]. This structural feature is absent in 5-methylisoxazole analogs and cannot be mimicked by simple alkyl substitution.

Drug Design Lipophilicity Isoxazole SAR

Thiazolidine vs. Thiazolidin-4-one Core: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound contains a saturated thiazolidine ring, whereas the closest published analog features a thiazolidin-4-one (bearing a carbonyl at position 4). This oxidation-state difference affects the ring's electronic character, conformational flexibility, and hydrogen-bonding capacity. Thiazolidin-4-ones can act as hydrogen-bond acceptors via the C4 carbonyl, while saturated thiazolidines lack this acceptor site but have a more flexible ring conformation that may adapt differently to protein binding pockets. Literature on thiazolidine vs. thiazolidinone pharmacology indicates that this structural difference can significantly influence metabolic stability: the thiazolidin-4-one carbonyl is susceptible to reductive metabolism, whereas the saturated thiazolidine ring may exhibit greater metabolic resistance [1]. In the context of anticancer screening, thiazolidine-based compounds have demonstrated distinct cytotoxicity profiles compared to their thiazolidinone counterparts across multiple cell lines [1].

Medicinal Chemistry Metabolic Stability Thiazolidine

EGFR Kinase Docking: Predicted Binding Mode Differentiation from 4-Fluorophenyl Analog

Molecular docking studies of 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one against EGFR demonstrated key interactions including hydrogen bonds with Met793 and hydrophobic contacts with Leu718, Val726, and Phe856 in the ATP-binding pocket [1]. The target compound differs in three structural features that would be predicted to alter this binding pose: (a) the meta-fluorophenyl group may reposition the fluorophenyl ring relative to the para-isomer; (b) the 5-phenylisoxazole provides additional aromatic surface for π-stacking with Phe856; and (c) the saturated thiazolidine lacks the C4 carbonyl interaction present in the analog. These differences suggest that the target compound would exhibit a distinct docking pose and potentially different kinase selectivity profile, although confirmatory experimental data are not available in the public domain.

Molecular Docking EGFR Kinase Inhibition

Research and Industrial Application Scenarios for (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone


Structure–Activity Relationship (SAR) Studies of Fluorophenyl Positional Isomers in Thiazolidine–Isoxazole Hybrids

This compound is uniquely suited for SAR campaigns that systematically probe the effect of fluorine position (meta vs. para) on the thiazolidine phenyl ring. As demonstrated by Hawash et al. (2021), fluorophenyl positional isomerism can produce >10-fold differences in anticancer IC₅₀ values [2]. The target compound provides the meta-fluoro variant, complementing the para-fluoro analog (2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one) characterized by Ramesh et al. (2022) [1]. Together with the ortho-fluoro isomer, a complete positional scan can be executed, enabling comprehensive SAR mapping.

Isoxazole C5 Substituent Optimization: Exploring the Phenyl-to-Methyl Pharmacophore Expansion

The target compound's 5-phenylisoxazole moiety represents a pharmacophore-expanded variant relative to the 5-methylisoxazole found in the closest published analog [1]. This structural difference is expected to increase lipophilicity (estimated ΔlogP ~ +1.0–1.5) and introduce additional π–π stacking capacity. Researchers investigating the impact of extended aromatic systems on target binding, solubility, and cellular permeability can use this compound as the phenyl-bearing representative in a systematic isoxazole C5 substituent scan (H → Me → Ph → substituted Ph).

Thiazolidine Core Stability and Metabolic Profiling Studies

Unlike many thiazolidinone-based hybrids that contain a metabolically labile C4 carbonyl, this compound features a saturated thiazolidine ring. This structural feature makes it a suitable candidate for in vitro metabolic stability assays (e.g., microsomal or hepatocyte incubation) to determine whether removal of the carbonyl group improves half-life. Comparative studies with thiazolidin-4-one analogs such as 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one [1] would directly test the hypothesis that ring saturation enhances metabolic resistance, a key consideration for hit-to-lead progression.

Selectivity Profiling Against Kinase Panels for Novel EGFR Chemotypes

Molecular docking studies of related isoxazole–thiazolidinone hybrids against EGFR have established this scaffold as a potential kinase inhibitor chemotype [1]. The target compound, with its distinct meta-fluorophenyl, 5-phenylisoxazole, and saturated thiazolidine features, is predicted to exhibit a modified kinase binding profile. It can be deployed in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to assess whether the combined structural modifications shift selectivity toward or away from specific kinases compared to previously characterized analogs.

Quote Request

Request a Quote for (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.